
IMR-1
概要
説明
この化合物は、クロマチン上のNotch転写活性化複合体へのMastermind-like 1の動員を阻害することにより、腫瘍形成を抑制する可能性を示しており、その結果、Notch標的遺伝子の転写が弱められます .
2. 製法
合成経路と反応条件: IMR-1は、ロダニンエステル化合物の形成を含む一連の化学反応によって合成されます。 合成経路は通常、適切な出発物質を制御された条件下で反応させて、目的の生成物を得ることを含みます .
工業的生産方法: this compoundの具体的な工業的生産方法は、十分に文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従っています。 プロセスには、化合物の純度と有効性を確保するために、精製と特性評価を含む複数のステップが含まれます .
3. 化学反応解析
反応の種類: this compoundは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは酸化されて、その酸代謝産物であるIMR-1Aを生成できます.
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
置換: 置換反応は、分子に異なる置換基を導入するために使用でき、その生物学的活性を変更する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。
主な生成物:
酸化: 酸化の主な生成物は、this compoundの酸代謝産物であるIMR-1Aです.
還元と置換: 生成物は、反応に使用される特定の試薬と条件によって異なります。
4. 科学研究の応用
This compoundは、以下を含むいくつかの科学研究の応用があります。
準備方法
Synthetic Routes and Reaction Conditions: IMR-1 is synthesized through a series of chemical reactions involving the formation of a rhodanine ester compound. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and efficacy .
化学反応の分析
Types of Reactions: IMR-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its acid metabolite, IMR-1A.
Reduction: Reduction reactions may be employed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product of oxidation is IMR-1A, the acid metabolite of this compound.
Reduction and Substitution: The products depend on the specific reagents and conditions used in the reactions.
科学的研究の応用
Key Mechanisms:
- Inhibition of Maml1 Recruitment : Prevents the assembly of the NTC, which is crucial for Notch signaling.
- Non-Covalent Binding : Exhibits moderate affinity for Notch1, with a dissociation constant (Kd) of approximately 11 ± 3 μM.
Cancer Therapy
IMR-1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit tumor growth in Notch-dependent cancers. Research demonstrates that this compound significantly reduces tumor growth in patient-derived xenograft models .
Case Studies:
- Tumor Xenograft Models : In studies involving patient-derived tumor xenografts, treatment with this compound resulted in substantial tumor growth inhibition comparable to other Notch inhibitors like DAPT.
Mechanistic Studies
This compound serves as a valuable tool compound for studying the Notch signaling pathway's role in various biological processes, including cell differentiation and apoptosis.
Experimental Findings:
- In Vitro Assays : Quantitative assays have shown that this compound effectively inhibits Notch target gene transcription, validating its role as a potent inhibitor of the Notch pathway .
Drug Development
The unique mechanism of action of this compound positions it as a lead compound for developing new anticancer therapies targeting the Notch signaling pathway.
Insights into Drug Design:
- Computer-Aided Drug Design : Integrating computational methods has facilitated the identification of potential ligand binding sites, enhancing the understanding of how this compound disrupts the NTC assembly .
Pharmacokinetics and Synthesis
This compound is suggested to act as a prodrug for its active metabolite, IMR-1A, which enhances solubility and cellular permeability. The synthesis typically involves organic chemistry techniques to form an ester linkage followed by hydrolysis to yield IMR-1A with improved pharmacological properties .
Synthetic Route:
- Formation of this compound : Utilizing standard organic chemistry methods.
- Hydrolysis : Enzymatic conversion to produce IMR-1A.
作用機序
IMR-1は、クロマチン上のNotch転写活性化複合体へのMastermind-like 1の動員を阻害することによって、その効果を発揮します。 この阻害は、Notch標的遺伝子の転写を弱め、その結果、Notch依存性細胞株と腫瘍異種移植片の増殖を阻害します . 関連する分子標的には、Notch受容体、CSL(CBF1、Suppressor of Hairless、Lag-1)、およびMastermind-like 1が含まれます .
6. 類似の化合物との比較
This compoundは、Notch転写活性化複合体を特異的に標的とする能力においてユニークです。類似の化合物には以下が含まれます。
DAPT: 異なる作用機序でNotch経路も標的とするガンマセクレターゼ阻害剤.
NADI-351: Notch1転写複合体の特異的な低分子阻害剤であり、腸毒性を誘発することなく、強力な抗腫瘍活性を示しています.
This compoundは、Mastermind-like 1の動員を特異的に阻害する能力により、癌研究と治療開発において貴重なツールとなっています .
類似化合物との比較
IMR-1 is unique in its ability to specifically target the Notch transcriptional activation complex. Similar compounds include:
This compound stands out due to its specific disruption of the Mastermind-like 1 recruitment, making it a valuable tool in cancer research and therapeutic development .
生物活性
IMR-1, or Inhibitor of Mastermind Recruitment-1, is a small molecule that acts as a novel inhibitor of the Notch signaling pathway. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in tumors that are dependent on Notch signaling. The biological activity of this compound revolves around its ability to inhibit the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional complex, thereby suppressing Notch target gene transcription and tumor growth.
Inhibition of Notch Signaling
This compound targets the Notch transcriptional activation complex (NTC), preventing the assembly of this complex on chromatin. This action disrupts the transcriptional activation of genes regulated by Notch signaling, which is crucial for various cellular processes, including cell differentiation and proliferation. The specific mechanism involves:
- Disruption of Maml1 Recruitment : this compound inhibits the recruitment of Maml1 to the NTC, effectively blocking Notch-mediated transcription .
- Non-Covalent Binding : Binding studies using surface plasmon resonance (SPR) have shown that this compound binds to Notch1 with a dissociation constant () of approximately 11 ± 3 μM, indicating moderate affinity .
Potency and Efficacy
The potency of this compound has been quantified through various assays:
- In Vitro Potency : The compound exhibits an IC₅₀ value of 26 μM in inhibiting the NTC assembly .
- In Vivo Efficacy : In animal models, treatment with this compound at a dosage of 15 mg/kg significantly inhibited tumor establishment and growth in patient-derived xenografts (PDX), demonstrating its potential as an effective anticancer agent .
Case Studies and Experimental Data
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Preclinical Characterization
The preclinical characterization of this compound has established it as a promising candidate for further development:
- Tumor Growth Inhibition : In two independent PDX models, this compound treatment resulted in significant tumor growth reduction comparable to DAPT, another Notch inhibitor .
- Safety Profile : No observable adverse effects were reported in treated mice, making it a candidate for further clinical evaluation .
特性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?
A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []
Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?
A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.
Q3: Can you elaborate on the role of this compound in the context of specific cell types?
A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.
Q4: Has research investigated the stability and material compatibility of this compound under various conditions?
A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.
Q5: Have computational chemistry and modeling techniques been employed in this compound research?
A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.
Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?
A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.
Q7: What analytical methods are commonly used for characterizing and quantifying this compound?
A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.
Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。